N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide
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Overview
Description
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bis(trifluoromethane)sulfonimide, with a fluorophenyl group attached to the nitrogen atom. This compound is widely used in organic synthesis, particularly as a reagent and catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 4-fluoroaniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in organic solvents like methylene chloride or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide has numerous applications in scientific research, including:
Organic Synthesis: It is used as a reagent and catalyst in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Electrochemistry: It is used in the formulation of electrolytes for batteries and other electrochemical devices, enhancing their performance and stability.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules, contributing to the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize reactive intermediates and facilitate various chemical reactions. The compound interacts with molecular targets through its trifluoromethanesulfonyl groups, which can form strong bonds with other molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethane)sulfonimide: A closely related compound with similar properties but without the fluorophenyl group.
N-Phenyl-bis(trifluoromethanesulfonimide): Another similar compound with a phenyl group instead of a fluorophenyl group.
N-(4-tert-Butylphenyl) bis(trifluoromethanesulfonimide): A variant with a tert-butyl group attached to the phenyl ring.
Uniqueness
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific applications where these properties are advantageous, such as in the synthesis of fluorinated organic compounds and in materials science .
Properties
Molecular Formula |
C8H4F7NO4S2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(4-fluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4F7NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
InChI Key |
KMIODTZTJIDKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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